molecular formula C8H13F3O B3060458 1,1,1-trifluorooctan-2-one CAS No. 400-60-2

1,1,1-trifluorooctan-2-one

Cat. No.: B3060458
CAS No.: 400-60-2
M. Wt: 182.18 g/mol
InChI Key: DPXNESFWZZBKJM-UHFFFAOYSA-N
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Description

Significance of Fluorine Incorporation in Organic Molecular Design

The strategic introduction of fluorine into organic molecules is a major trend in modern chemical design. tcichemicals.com Fluorine is the most electronegative element, and its presence can significantly alter a molecule's properties. tcichemicals.com The carbon-fluorine (C-F) bond is the strongest in organic chemistry, which enhances the thermal and metabolic stability of fluorinated compounds. mdpi.comresearchgate.net

Despite its high electronegativity, fluorine's atomic radius is comparable to that of a hydrogen atom, meaning it can often replace hydrogen without significantly altering the molecule's size or shape. tcichemicals.commdpi.com This bioisosteric relationship is a key reason for fluorine's prevalence in medicinal chemistry. mdpi.comrsc.org The incorporation of fluorine can modify crucial molecular attributes such as lipophilicity, pKa, and binding affinity to biological targets. mdpi.comrsc.orgacs.org For instance, adding fluorine can increase a compound's hydrophobicity, which may aid its penetration into hydrophobic protein pockets. mdpi.com These unique characteristics have led to a growing number of fluorine-containing compounds in pharmaceuticals, agrochemicals, and advanced materials. tcichemicals.comresearchgate.net

Overview of Trifluoromethyl Ketones as a Crucial Class of Fluorinated Organic Compounds

Among the various classes of fluorinated molecules, trifluoromethyl ketones (TFMKs) are particularly noteworthy. rsc.org These compounds feature a trifluoromethyl (CF3) group attached to a ketone's carbonyl group, with the general structure R-CO-CF3. ontosight.ai The highly electron-withdrawing nature of the CF3 group significantly influences the reactivity of the adjacent ketone, making TFMKs valuable in a range of chemical reactions, including nucleophilic additions. ontosight.ai

TFMKs are recognized as valuable synthetic intermediates and building blocks for creating more complex fluorinated molecules, such as heterocycles and medicinal compounds. rsc.orgrsc.org They have been investigated for their own biological activities, often acting as potent enzyme inhibitors by mimicking the transition state of substrate hydrolysis. rsc.orgresearchgate.net

A specific example within this class is 1,1,1-trifluorooctan-2-one , also known as hexyl trifluoromethyl ketone. It serves as a clear illustration of the TFMK structure, combining a six-carbon hexyl chain with the trifluoromethyl ketone functional group. This compound and its derivatives are used in various synthetic applications. For example, its corresponding alcohol, 1,1,1-trifluorooctan-2-ol, is used as a chiral intermediate in the synthesis of agrochemicals and pharmaceuticals and as a component in the creation of liquid crystals. lookchem.comlookchem.comrsc.org

Properties of this compound:

Property Value
IUPAC Name This compound
Molecular Formula C8H13F3O
Molecular Weight 182.18 g/mol
CAS Number 400-60-2
Synonyms Hexyl trifluoromethyl ketone, Trifluoromethyl hexyl ketone

Data sourced from PubChem CID 95911. nih.gov

Historical Context and Evolution of Research on Trifluoromethyl Ketones

The investigation into trifluoromethyl-containing compounds and their biological relevance began as early as 1927 with the work of F. Lehmann. wikipedia.org An early milestone in the synthesis of trifluoromethylated compounds was achieved by Frédéric Swarts in 1892, who developed a method using antimony fluoride (B91410). wikipedia.org

The development of synthetic methods for TFMKs has evolved significantly over the decades. Early methods often involved harsh conditions. However, the field has seen the introduction of more versatile and milder reagents. A notable advancement was the development of nucleophilic trifluoromethylating agents like trifluoromethyltrimethylsilane (TMSCF3), first reported by Ingo Ruppert in 1984 and later adapted by Prakash and Olah in 1989 for reactions with carbonyl compounds. wikipedia.org Other key reagents that generate the trifluoromethyl radical or anion have also been developed, including trifluoroiodomethane and sodium trifluoromethanesulfinate. wikipedia.org More recent procedures allow for the direct conversion of carboxylic acids and their derivatives into trifluoromethyl ketones under simpler conditions. orgsyn.org This continuous development of synthetic methodologies has made TFMKs more accessible and expanded their application in diverse areas of chemical research. rsc.orgresearchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1,1-trifluorooctan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13F3O/c1-2-3-4-5-6-7(12)8(9,10)11/h2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPXNESFWZZBKJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13F3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60193063
Record name 2-Octanone, 1,1,1-trifluoro-
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Molecular Weight

182.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

400-60-2
Record name 2-Octanone, 1,1,1-trifluoro-
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Record name NSC42758
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Octanone, 1,1,1-trifluoro-
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Synthetic Methodologies for 1,1,1 Trifluorooctan 2 One and Its Analogues

General Strategies for Trifluoromethyl Ketone Synthesis

The introduction of a trifluoromethyl (CF3) group into organic molecules can dramatically alter their physical, chemical, and biological properties. Consequently, the development of efficient methods for synthesizing trifluoromethyl ketones has been an area of intense research. These strategies can be broadly classified into nucleophilic and radical approaches, each with distinct advantages and applications.

Radical Trifluoromethylation Pathways

Radical trifluoromethylation offers an alternative and powerful approach to the synthesis of trifluoromethyl ketones, often proceeding under mild conditions and with high functional group tolerance. These methods typically involve the generation of a trifluoromethyl radical, which then reacts with a suitable substrate.

A photoinduced radical relay process has been developed for the synthesis of α-CF3 ketones from alkynes using inexpensive trifluoromethylation reagents like trifluoromethanesulfonic anhydride (B1165640) (Tf2O) or triethylsilyl trifluoromethanesulfonate (B1224126) (TES-OTf). chinesechemsoc.org This metal-free and redox-neutral method is promoted by acetic acid, which facilitates the formation of enol triflates and their subsequent conversion to the target ketones. chinesechemsoc.org

Another innovative method involves the conversion of vinyl triflates into α-trifluoromethylated ketones without an external trifluoromethyl source. nih.gov This process occurs through a radical mechanism where the trifluoromethyl group of the triflate migrates to the α-position of the ketone. nih.gov

Photoredox catalysis has also been employed for the site-selective γ-trifluoromethylation of silyl (B83357) dienol ethers derived from α,β-unsaturated aldehydes and ketones. acs.org This method provides a unified approach to the synthesis of γ-CF3 α,β-unsaturated carbonyl compounds with high regioselectivity and diastereoselectivity. acs.org

Furthermore, the oxidative trifluoromethylation of styrenes using sodium trifluoromethanesulfinate (CF3SO2Na) as a CF3-radical source can be achieved under photoinduced conditions without an external photosensitizer. rsc.org This reaction proceeds under mild conditions in the presence of air and provides a simple system with good functional group tolerance. rsc.org

Photocatalyzed Cross-Coupling Reactions for Aliphatic Trifluoromethyl Ketones

Visible-light photocatalysis has emerged as a powerful and environmentally friendly method for organic synthesis. A notable application is the cross-coupling of bromotrifluoroacetone with unactivated alkenes to produce aliphatic trifluoromethyl ketones (TFMKs). rsc.orgchemrxiv.orgresearchgate.net This metal- and base-free approach utilizes a trifluoroacetonyl radical precursor under mild conditions. rsc.orgchemrxiv.orgresearchgate.net By carefully selecting the photocatalyst and solvent, it is possible to chemoselectively obtain either the desired aliphatic TFMKs or corresponding bromo-substituted products. rsc.orgchemrxiv.orgresearchgate.net This method demonstrates broad functional group tolerance and is atom-economical. rsc.orgchemrxiv.org

Another photocatalytic strategy involves the dual visible-light and halogen-atom-transfer catalysis for the synthesis of TFMKs from alkyl bromides and trifluoroacetic anhydride (TFAA). nih.gov This reaction proceeds through a radical-radical cross-coupling of an alkyl radical with a stabilized trifluoromethyl radical, offering a direct route from readily available starting materials. nih.gov

SubstratesReagents/CatalystsConditionsProductKey Features
Bromotrifluoroacetone, AlkenesPhotocatalystVisible light, mild conditionsAliphatic Trifluoromethyl KetonesMetal- and base-free, high atom economy, broad functional group tolerance. rsc.orgchemrxiv.orgresearchgate.net
Alkyl Bromides, Trifluoroacetic Anhydride (TFAA)Dual visible-light and halogen-atom-transfer catalystsMild conditionsAliphatic Trifluoromethyl KetonesUtilizes readily available and cost-effective starting materials. nih.gov
Electrochemical Generation of Trifluoromethyl Radicals

Electrochemical methods provide a green and efficient alternative for generating trifluoromethyl radicals. One such approach involves the anodic oxidation of sodium trifluoromethanesulfinate (CF₃SO₂Na, Langlois reagent). rsc.orgsioc-journal.cn This process generates trifluoromethyl radicals that can then react with alkenes. Subsequent oxidation in the presence of air yields α-trifluoromethyl-substituted ketones. sioc-journal.cn This method avoids the use of harsh chemical oxidants. rsc.orgsioc-journal.cn

An alternative electrochemical synthesis utilizes enol acetates and a perfluoroalkyl sulfinate. organic-chemistry.org In an undivided cell under constant current, the perfluoroalkyl radical is generated and adds to the enol acetate, which then transforms into the corresponding fluorinated ketone. organic-chemistry.org

Starting MaterialsReagents/ConditionsProductKey Features
Alkenes, Sodium trifluoromethanesulfinateAcetonitrile/water solvent, lithium perchlorate (B79767) electrolyte, constant current (20 mA)α-Trifluoromethyl-substituted ketonesEnvironmentally benign, avoids strong oxidants. rsc.orgsioc-journal.cn
Enol acetates, Sodium perfluoroalkyl sulfinateUndivided cell, constant currentFluorinated ketonesDirect generation of perfluoroalkyl radicals. organic-chemistry.org

Transition-Metal-Catalyzed Trifluoromethylation

Palladium-Catalyzed Reactions with Trifluoroacetamide Derivatives

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. A significant development in this area is the trifluoromethylation of aryl chlorides. nih.govmit.edu This method employs a palladium catalyst with a specific biaryl phosphine (B1218219) ligand (e.g., BrettPhos) to facilitate the reaction between an aryl chloride and a trifluoromethyl source like TESCF₃ (triethylsilyl) with potassium fluoride (B91410) (KF). nih.gov The reaction proceeds under mild conditions and exhibits high tolerance for a wide array of functional groups, including esters, amides, and nitriles, making it suitable for late-stage functionalization of complex molecules. nih.govmit.edu While this method is demonstrated for aryl chlorides, the principles can inform strategies for aliphatic systems.

Condensation and Rearrangement Sequences

Claisen Condensation and Retro-Claisen C-C Bond Cleavage

A tandem Claisen condensation and retro-Claisen C-C bond cleavage provides an efficient and operationally simple route to trifluoromethyl ketones. organic-chemistry.orgnih.govacs.org In this one-pot process, enolizable alkyl ketones react with ethyl trifluoroacetate (B77799) in the presence of a strong base like sodium hydride (NaH). organic-chemistry.orgnih.gov The reaction proceeds through a 1,3-dicarbonyl intermediate which then undergoes a retro-Claisen cleavage to yield the desired trifluoromethyl ketone and a benzoate (B1203000) ester. organic-chemistry.orgacs.org This method is highly selective and provides excellent yields. organic-chemistry.orgnih.gov The choice of a strong base and an aprotic solvent is crucial for the success of this transformation. organic-chemistry.org

ReactantsBaseSolventProductKey Features
Enolizable alkyl ketones, Ethyl trifluoroacetateSodium Hydride (NaH)Tetrahydrofuran (THF)Trifluoromethyl ketonesTandem one-pot reaction, high selectivity and yield. organic-chemistry.orgnih.govacs.org

Oxidation of α-Trifluoromethyl Alcohols

The oxidation of secondary α-trifluoromethyl alcohols presents a direct pathway to α-trifluoromethyl ketones. thieme.de However, the strong electron-withdrawing nature of the trifluoromethyl group makes this oxidation challenging with classical methods. thieme.de

Several effective strategies have been developed to overcome this hurdle. One method utilizes a catalytic amount of a nitroxide radical, such as 4-acetamido-TEMPO, with potassium persulfate as the terminal oxidant. thieme-connect.com This approach is effective for a range of alcohol substrates. thieme-connect.com

Another powerful method employs a recyclable oxoammonium salt, 4-acetylamino-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate, under basic conditions. acs.orgnih.gov This oxidation is rapid and provides good to excellent yields of TFMKs without the formation of the hydrate (B1144303) byproduct. acs.orgnih.gov A key advantage is the easy recovery and re-oxidation of the byproduct to regenerate the active oxoammonium salt. acs.orgnih.gov

More recently, a strategy merging catalytic oxoammonium cation oxidation with visible-light photoredox catalysis has been reported. rsc.org This protocol uses 4-acetamido-(2,2,6,6-tetramethyl-piperidin-1-yl)oxyl as the organic oxidant and generates TFMKs in good yields, improving upon methods that require stoichiometric amounts of the oxidant. rsc.org

SubstrateOxidant/Catalyst SystemConditionsProductKey Features
α-Trifluoromethyl alcoholsCatalytic nitroxide, Potassium persulfate-α-Trifluoromethyl ketonesEffective for various alcohol substrates. thieme.dethieme-connect.com
α-Trifluoromethyl alcohols4-acetylamino-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborateBasic conditionsα-Trifluoromethyl ketonesRapid reaction, recyclable oxidant, high yields. acs.orgnih.gov
α-Trifluoromethyl alcohols4-acetamido-TEMPO, Photoredox catalystVisible lightα-Trifluoromethyl ketonesUses catalytic amounts of oxidant. rsc.org

Specific Synthetic Routes to 1,1,1-Trifluorooctan-2-one and Related Octyl-Chain Trifluoromethyl Ketones

The following sections detail specific methodologies for the synthesis of this compound and its analogues, highlighting different approaches to building the target molecule.

A common strategy for synthesizing α-trifluoromethyl ketones involves the use of 1,1,1-trifluoroacetone (B105887) as a starting material. wikipedia.org This compound serves as a readily available source of the trifluoromethyl ketone moiety. The synthesis can proceed through the generation of an enolate from 1,1,1-trifluoroacetone, which then acts as a nucleophile to displace a halide from an appropriate alkyl halide, such as a hexyl halide, to form the eight-carbon chain of this compound.

Another approach involves the reaction of 1,1,1-trifluoroacetone with organometallic reagents. For instance, the addition of a methylmagnesium halide to trifluoroacetic acid can produce 1,1,1-trifluoroacetone. wikipedia.org This ketone can then be further functionalized.

Additionally, processes have been developed for the production of 1,1,1-trifluoroacetone from halogenated precursors. google.comgoogle.com For example, the hydrogenolysis of halogenated trifluoroacetones in the presence of a transition metal catalyst can yield 1,1,1-trifluoroacetone with high selectivity. google.com One patented process describes the hydrogenolysis of a halogenated trifluoroacetone in a liquid phase containing water, which allows for the synthesis under mild conditions. google.com In a specific example, a raw material mixture containing 85.0% 1,1-dichloro-3,3,3-trifluoroacetone yielded 1,1,1-trifluoroacetone at 78% after distillation. google.com

Grignard reagents are powerful tools for forming new carbon-carbon bonds. mnstate.edupressbooks.pubsigmaaldrich.com In the context of synthesizing this compound, a Grignard reagent can be used to introduce the hexyl portion of the octyl chain.

The general principle of a Grignard reaction involves the nucleophilic addition of the organomagnesium halide to a carbonyl group. pressbooks.puborganic-chemistry.org To synthesize this compound, one could envision the reaction of a trifluoroacetyl-containing electrophile with hexylmagnesium bromide. For instance, reacting hexylmagnesium bromide with trifluoroacetic anhydride or ethyl trifluoroacetate would introduce the hexyl group, and after workup, would yield the desired ketone.

It's important to note that Grignard reagents are highly reactive and can add to ketones and aldehydes to form alcohols. masterorganicchemistry.com Therefore, reaction conditions must be carefully controlled to favor the formation of the ketone. In some cases, Grignard reagents can add twice to esters, leading to tertiary alcohols. masterorganicchemistry.com A study reports the AlCl3-mediated formation of 1,1-dichloro-1-alkenones from 1,1,1-trifluoroalkanones, which are accessed by the Grignard addition of 1,1,1-trifluoroalkylmagnesium halides to nitriles. nih.gov

The synthesis of bromoalkyl trifluoromethyl ketones, such as 8-bromo-1,1,1-trifluorooctan-2-one, provides a versatile intermediate for further chemical transformations. Research has reported the synthesis of a series of bromoalkyl trifluoromethyl ketones, including 6-bromo-1,1,1-trifluorohexan-2-one, 7-bromo-1,1,1-trifluoroheptan-2-one, 8-bromo-1,1,1-trifluorooctane-2-one, and 9-bromo-1,1,1-trifluorononane-2-one. researchgate.net The synthesis of these compounds allows for subsequent reactions at the bromine-substituted position.

The related compound, 8-bromo-1,1,1-trifluorooctane, is a halogenated hydrocarbon that can be synthesized through methods like direct bromination of 1,1,1-trifluorooctane. smolecule.com This bromoalkane can serve as a precursor for introducing the trifluorooctyl group in various synthetic schemes. The bromine atom can undergo substitution reactions with nucleophiles. smolecule.com

The stereoselective synthesis of chiral building blocks is crucial for the production of enantiomerically pure pharmaceuticals and other biologically active molecules. beilstein-journals.orgthieme.com (S)-(-)-1,1,1-Trifluorooctan-2-ol is a valuable chiral intermediate. lookchem.com

The synthesis of enantiomeric (R)- and (S)-1,1,1-trifluorooctan-2-ols has been reported. rsc.org These chiral alcohols can then be used in subsequent reactions to produce other optically active compounds. For example, they can be used in esterification reactions to create diastereomeric esters. rsc.org The synthesis of (S)-(-)-1,1,1-trifluorooctan-2-ol is noted for its use as a chiral solvent and intermediate in organic synthesis. lookchem.com This chiral alcohol is a colorless liquid with a boiling point of 170 °C. lookchem.com

The development of stereoselective synthetic methods allows for the precise control of the three-dimensional arrangement of atoms in a molecule, which is often critical for its biological function.

Mechanistic Investigations of Reactions Involving 1,1,1 Trifluorooctan 2 One and Trifluoromethyl Ketones

Elucidation of Reaction Mechanisms in Trifluoromethyl Ketone Formation

The synthesis of trifluoromethyl ketones can proceed through various mechanistic pathways, each with distinct intermediates and reaction conditions. Key mechanistic aspects include nucleophilic addition-elimination processes, the involvement of radical intermediates, and the role of species generated in situ.

Nucleophilic addition-elimination is a common pathway for the formation of trifluoromethyl ketones. organic-chemistry.orgorganic-chemistry.org This process typically involves the attack of a trifluoromethyl nucleophile on a carboxylic acid derivative, such as an ester or an acid anhydride (B1165640). For instance, the trifluoromethylation of benzoic acids has been achieved using trimethyl(trifluoromethyl)silane (TMSCF₃) in the presence of an anhydride as an activating agent. organic-chemistry.org The proposed mechanism involves the in situ formation of a mixed anhydride, which then undergoes nucleophilic attack by the trifluoromethyl group from TMSCF₃. organic-chemistry.org This is followed by the elimination of a leaving group to yield the aryl trifluoromethyl ketone. organic-chemistry.org

Another example is the reaction of esters with a combination of fluoroform (HCF₃) and a strong base like potassium hexamethyldisilazide (KHMDS) in triglyme. nih.gov In this system, the trifluoromethyl anion (CF₃⁻) is generated and adds to the ester carbonyl, forming a tetrahedral intermediate. Subsequent elimination of an alkoxide leads to the formation of the trifluoromethyl ketone. nih.gov The use of flow conditions can be advantageous in preventing the premature collapse of hemiacetal intermediates in related acylation reactions. organic-chemistry.org

The nucleophilic addition of formaldehyde (B43269) N,N-dialkylhydrazones to trifluoromethyl ketones represents another facet of these mechanisms, proceeding without the need for a catalyst to form α-hydroxy-α-trifluoromethylhydrazones. nih.gov

Table 1: Examples of Nucleophilic Addition-Elimination Reactions for Trifluoromethyl Ketone Synthesis

ReactantsReagentsProduct TypeReference
Benzoic AcidsTMSCF₃, AnhydridesAryl Trifluoromethyl Ketones organic-chemistry.org
EstersHCF₃, KHMDS, TriglymeTrifluoromethyl Ketones nih.gov
Formaldehyde N,N-dialkylhydrazonesTrifluoromethyl Ketonesα-Hydroxy-α-trifluoromethylhydrazones nih.gov

Radical-mediated reactions offer an alternative route to trifluoromethyl ketones. These processes often involve the generation of a trifluoromethyl radical (•CF₃), which then participates in a series of propagation steps. For example, the photolysis of trifluoromethyl ketones in the presence of radical initiators has been studied to understand the formation of radical intermediates. researchgate.net Short-chain trifluoromethyl ketones can generate the trifluoromethyl radical, while longer-chain analogs may lead to radicals formed by the abstraction of a proton from the α-methylene position. researchgate.net

The synthesis of α-trifluoromethyl ketones from alkynes has been achieved using sodium triflinate (CF₃SO₂Na) as a •CF₃ source, where the reaction proceeds through an α-styrenyl radical intermediate. acs.org Similarly, the α-trifluoromethoxylation of ketones has been shown to involve a radical chain mechanism. nih.govacs.org Radical scavenger experiments are often employed to confirm the presence of radical intermediates in these reaction pathways. acs.org In some cases, a chain propagation pathway is a key feature of the mechanism. nih.gov

Table 2: Radical Intermediates and Pathways in Trifluoromethyl Ketone Synthesis

Starting MaterialCF₃ SourceKey IntermediateMethod of InvestigationReference
AlkynesCF₃SO₂Naα-Styrenyl radicalIntermediate Trapping acs.org
Ketones (photolysis)-Trifluoromethyl radicalEPR/Spin-trapping researchgate.net
Enol CarbonatesN-trifluoromethoxy-4-cyano-pyridiniumOCF₃ radicalMechanistic Investigations nih.govacs.org

The in situ generation of reactive species is a cornerstone of many modern synthetic methods for preparing trifluoromethyl ketones. The trifluoromethyl anion (CF₃⁻) is a key nucleophile that is often generated in the reaction mixture due to its inherent instability. nih.govbeilstein-journals.org One common precursor is fluoroform (HCF₃), which can be deprotonated by a strong base. nih.govbeilstein-journals.org The stability and reactivity of the generated CF₃⁻ can be influenced by the solvent and the counterion. For instance, in the presence of N,N-dimethylformamide (DMF), the CF₃⁻ anion can be stabilized as a hemiaminaloate adduct. nih.govbeilstein-journals.org In other systems, the use of glymes can encapsulate the potassium cation, leading to a more "naked" and highly nucleophilic CF₃⁻. nih.govbeilstein-journals.org

The Ruppert-Prakash reagent, TMSCF₃, is another widely used source for the in situ generation of a trifluoromethyl nucleophile. nih.gov Detailed mechanistic studies have shown that the reaction of TMSCF₃ with carbonyl compounds, initiated by a catalytic amount of an anionic initiator, proceeds through a complex anionic chain reaction where both the product alkoxide and the CF₃⁻ anion act as chain carriers. nih.gov The elusive trifluoromethyl anion has been detected in situ at low temperatures in these reactions. nih.gov

Table 3: Methods for In Situ Generation of Trifluoromethyl Anion

PrecursorActivating Agent/SystemStabilizing/Modulating FactorApplicationReference
HCF₃ (Fluoroform)KHMDSTriglyme (encapsulation of K⁺)Trifluoromethylation of esters nih.govbeilstein-journals.org
HCF₃ (Fluoroform)BaseDMF (hemiaminaloate adduct)Nucleophilic trifluoromethylation nih.govbeilstein-journals.org
TMSCF₃Anionic Initiator (e.g., KOtBu)Crown Ether (e.g., 18-crown-6)Trifluoromethylation of carbonyls nih.gov

Intrinsic Reactivity of the Trifluoromethyl Ketone Moiety

The trifluoromethyl group significantly influences the chemical properties of the adjacent carbonyl group, leading to unique reactivity patterns. This is primarily due to the strong electron-withdrawing nature of the three fluorine atoms.

A characteristic feature of trifluoromethyl ketones is their tendency to exist in equilibrium with their corresponding hydrate (B1144303) (gem-diol) form in aqueous solutions. nih.govnih.govresearchgate.net This equilibrium is shifted significantly towards the hydrate compared to their non-fluorinated ketone counterparts. ic.ac.uk The stabilization of the hydrate is attributed to the electron-withdrawing trifluoromethyl group, which destabilizes the carbonyl form and stabilizes the hydrate. ic.ac.uk

The position of the keto-hydrate equilibrium can be influenced by several factors. The nature of other substituents on the ketone can play a role; for example, electron-donating groups can decrease the extent of hydration. rsc.org The solvent system is also a critical factor. rsc.org For instance, the hydration of some trifluoromethyl ketones is more pronounced in mixtures of dimethyl sulfoxide (B87167) (DMSO) and water compared to pure water. rsc.org However, for other derivatives, the extent of hydration decreases as the water content in the mixture is reduced. rsc.org The amount of hydrate present can impact the biological activity of the compound, as the ketone form is often considered the reactive species. nih.gov Despite this, in some cases, trifluoromethyl ketones have been observed to exist solely in their ketone form based on NMR data. escholarship.org

Table 4: Factors Influencing the Keto-Hydrate Equilibrium of Trifluoromethyl Ketones

FactorInfluence on HydrationExampleReference
Substituents Electron-donating groups decrease hydration.4-substituted trifluoroacetophenones rsc.org
Solvent Can increase or decrease hydration depending on the specific ketone and solvent mixture.Trifluoroacetophenone derivatives in DMSO/water rsc.org
Fluorine Atoms Increasing the number of fluorine atoms generally increases hydration.Comparison of fluorinated and non-fluorinated ketones nih.govic.ac.uk

Nucleophilic Addition Mechanisms (e.g., water, thiols)

The presence of the strongly electron-withdrawing trifluoromethyl group significantly enhances the electrophilicity of the carbonyl carbon in 1,1,1-trifluorooctan-2-one and other trifluoromethyl ketones. This heightened reactivity governs the mechanism of nucleophilic addition.

Hydration:

In aqueous solutions, trifluoromethyl ketones readily form stable hydrates (gem-diols). This process is reversible and can be catalyzed by either acid or base. libretexts.orglibretexts.org

Base-Catalyzed Hydration: Under basic conditions, the hydroxide (B78521) ion (OH⁻), a potent nucleophile, directly attacks the electrophilic carbonyl carbon. This leads to the formation of a tetrahedral alkoxide intermediate. Subsequent protonation of the alkoxide by a water molecule yields the gem-diol and regenerates the hydroxide catalyst. libretexts.org

Acid-Catalyzed Hydration: In an acidic medium, the carbonyl oxygen is first protonated, which substantially increases the electrophilicity of the carbonyl carbon. A water molecule, acting as a nucleophile, then adds to the activated carbonyl group. Finally, deprotonation of the resulting oxonium ion by another water molecule affords the gem-diol. libretexts.orglibretexts.org

The equilibrium for hydration is much more favorable for trifluoromethyl ketones compared to their non-fluorinated analogs due to the electron-withdrawing nature of the CF₃ group, which destabilizes the carbonyl group and stabilizes the hydrate.

Thiol Addition:

The addition of thiols to trifluoromethyl ketones follows a similar nucleophilic addition pathway. The high electrophilicity of the carbonyl carbon makes it susceptible to attack by the sulfur nucleophile of a thiol. This reaction is particularly relevant in biological systems, where the thiol group of cysteine residues in enzymes can interact with trifluoromethyl ketone inhibitors. The resulting thiohemiketal is often a key intermediate in the inhibition mechanism. The kinetics of nucleophilic attack by thiols on α,β-unsaturated thiol esters have been studied, revealing that the reaction rates increase at higher pH due to the formation of the more nucleophilic thiolate anion. nih.gov This principle also applies to the addition of thiols to the carbonyl group of trifluoromethyl ketones.

Stereochemical Control and Reaction Selectivity

The stereochemical outcome of reactions involving this compound and other chiral trifluoromethyl ketones is a critical aspect of their synthetic utility, particularly in the preparation of enantiomerically pure fluorinated compounds. nih.govnih.gov The control of stereochemistry can be achieved through various strategies, influencing both diastereoselectivity and enantioselectivity.

Diastereoselectivity:

In reactions where a new stereocenter is formed in a molecule that already contains one or more stereocenters, the relative orientation of the substituents is crucial. For instance, in the aldol (B89426) reaction of an enolate with a trifluoromethyl ketone, the approach of the enolate to the carbonyl face can be influenced by existing stereocenters in either reactant, leading to the preferential formation of one diastereomer over another. This diastereoselection can often be predicted using models such as the Felkin-Anh or Cram chelation models, which consider the steric and electronic effects of the substituents adjacent to the reacting center. github.io

Enantioselectivity:

Achieving enantioselectivity, the preferential formation of one enantiomer over the other, typically requires the use of a chiral catalyst, reagent, or auxiliary. masterorganicchemistry.com In the context of reactions with trifluoromethyl ketones, several approaches have proven effective:

Catalytic Asymmetric Synthesis: The use of chiral catalysts is a powerful method for achieving high enantioselectivity. For example, the asymmetric reduction of this compound can be accomplished using enzymes or chiral metal complexes to produce a specific enantiomer of the corresponding alcohol, (S)-(-)-1,1,1-trifluorooctan-2-ol. lookchem.com Similarly, catalytic asymmetric aldol reactions between trifluoromethyl ketones and various nucleophiles have been developed to synthesize chiral tertiary alcohols with high enantiomeric excess. nih.gov

Substrate-Controlled Reactions: In some cases, the inherent chirality of the substrate can direct the stereochemical course of a reaction. However, for prochiral ketones like this compound, this is not directly applicable unless a chiral auxiliary is incorporated into the molecule.

The table below summarizes the results of a catalytic asymmetric aldol reaction of an α-N₃ amide to various alkynyl trifluoromethyl ketones, demonstrating the high levels of stereochemical control achievable.

EntryKetoneProductYield (%)dr (syn/anti)ee (%) (syn)
1TIPS-C≡C-COCF₃5a 85>95:598
2TBSOCH₂-C≡C-COCF₃5b 88>95:597
3n-C₅H₁₁-C≡C-COCF₃5c 90>95:596
4TBDPSOCH₂(CH₂)₂-C≡C-COCF₃5d 8295:595
5Cl(CH₂)₃-C≡C-COCF₃5e 86>95:596

Data adapted from a study on the catalytic asymmetric synthesis of CF₃-substituted tertiary propargylic alcohols. nih.gov

This data highlights the effectiveness of catalytic systems in controlling both the diastereomeric ratio (dr) and the enantiomeric excess (ee) in reactions involving trifluoromethyl ketones. The ability to selectively generate specific stereoisomers is paramount for applications in pharmaceuticals and materials science.

Computational and Theoretical Studies on 1,1,1 Trifluorooctan 2 One

Quantum Mechanical and Density Functional Theory (DFT) Investigations

Quantum mechanical methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure, reactivity, and conformational preferences of molecules. These calculations provide detailed insights into the intrinsic properties of the 1,1,1-trifluorooctan-2-one system.

The electronic structure of the trifluoromethyl ketone (TFMK) functional group is dominated by the strong electron-withdrawing effect of the three fluorine atoms. This effect significantly influences the adjacent carbonyl group, rendering the carbonyl carbon highly electrophilic. nih.gov DFT calculations are used to quantify these electronic properties by analyzing molecular orbitals, charge distributions, and electrostatic potentials.

The high electronegativity of fluorine atoms induces a strong partial positive charge on the carbonyl carbon, making it a prime target for nucleophilic attack. nih.gov This is a key feature of TFMK chemistry. researchgate.net Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), reveals that the LUMO is typically centered on the carbonyl carbon, further indicating its susceptibility to nucleophilic addition. DFT methods can precisely calculate the energies and spatial distributions of these orbitals. uctm.edunih.gov

Table 1: Representative Calculated Electronic Properties of a Trifluoromethyl Ketone System

Property Description Typical Calculated Value/Observation
C=O Bond Polarization The electron density is shifted towards the oxygen atom, creating a strong dipole. The carbonyl carbon possesses a significant partial positive charge.
LUMO Energy The energy of the Lowest Unoccupied Molecular Orbital. A low-lying LUMO, localized on the π* orbital of the C=O group.
Molecular Electrostatic Potential (MEP) Visualizes the charge distribution. A region of strong positive potential is located around the carbonyl carbon.

| CF₃ Group Effect | Inductive electron withdrawal by the trifluoromethyl group. | Shortens and strengthens the adjacent C-C bond. |

This interactive table provides an overview of the key electronic features of the trifluoromethyl ketone functional group as determined by DFT calculations.

DFT calculations are a cornerstone for mapping the potential energy surfaces of chemical reactions. For this compound, a common reaction is the nucleophilic addition to the carbonyl carbon. Computational studies can determine the reaction's feasibility and mechanism by calculating the energies of reactants, products, and transition states. nih.gov

Table 2: Hypothetical DFT-Calculated Energy Profile for Nucleophilic Addition to this compound

Species Description Relative Energy (kcal/mol)
Reactants This compound + Nucleophile 0.0
Transition State Nucleophile forming a bond with the carbonyl carbon +15.0 (Activation Energy)

| Product | Tetrahedral addition product | -10.0 (Reaction Energy) |

This interactive table illustrates a sample energy profile for a nucleophilic addition reaction, highlighting the activation and reaction energies that can be determined through DFT calculations.

Fluorine substitution is known to have a profound impact on molecular conformation. semanticscholar.org For this compound, the bulky and highly polar trifluoromethyl ketone group will influence the conformational preferences of the adjacent methylene (B1212753) groups in the octyl chain. Techniques such as relaxed potential energy surface scans, where dihedral angles are systematically varied and the energy is calculated at each step, are used to identify low-energy conformations like anti and gauche arrangements. The relative populations of these conformers at a given temperature can be estimated using the Boltzmann distribution based on their calculated energy differences.

Chemical reactions are rarely performed in the gas phase; the surrounding solvent can dramatically influence reaction rates and equilibria. Computational models can account for these effects using either implicit or explicit solvent models. Implicit models, such as the Solvation Model based on Density (SMD), treat the solvent as a continuous medium with a specific dielectric constant, which is an efficient way to capture bulk solvent effects. mdpi.com

For reactions involving this compound, particularly those that proceed through charged or highly polar transition states, polar solvents are expected to lower the activation energy by stabilizing the transition state more than the neutral reactants. acs.org DFT calculations incorporating solvent models can provide quantitative predictions of these effects, explaining experimentally observed solvent-dependent reaction outcomes. mdpi.comresearchgate.net

Table 3: Representative Solvent Effects on Activation Energy (ΔE‡)

Solvent Dielectric Constant (ε) Hypothetical ΔE‡ (kcal/mol)
Gas Phase 1 20.0
Chloroform 4.8 16.5

| Acetonitrile | 37.5 | 14.0 |

This interactive table demonstrates how the calculated activation energy for a reaction can change significantly with the polarity of the solvent.

Molecular Dynamics Simulations

While quantum mechanical methods are excellent for studying static properties and reaction pathways, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational space and intermolecular interactions. nih.gov

MD simulations of this compound, typically in a chosen solvent, can track the complex motions of the octyl chain. researchgate.net Over the course of a simulation (ranging from nanoseconds to microseconds), the chain will explore numerous conformations, transitioning between different gauche and anti states. This provides a dynamic picture of the molecule's flexibility, which complements the static view from DFT conformational analysis.

Furthermore, MD simulations excel at characterizing non-covalent interactions between the solute and solvent molecules. uq.edu.aunih.gov For this compound in an aqueous solution, simulations would reveal the formation of hydrogen bonds between the carbonyl oxygen and water molecules. Simultaneously, the nonpolar octyl chain would exhibit hydrophobic interactions, preferring to minimize its contact with water, potentially by associating with other nonpolar groups or surfaces. researchgate.net Analyzing the trajectories from these simulations provides a detailed, time-resolved understanding of the molecule's structural dynamics and its interactions with its environment.

Conceptual Density Functional Theory (CDFT) Indices

Conceptual Density Functional Theory (CDFT) provides a powerful framework for understanding and predicting the chemical reactivity of molecules through various descriptors that are derived from the electron density. mdpi.commdpi.com These indices offer quantitative measures of a molecule's propensity to act as an electrophile or a nucleophile and can identify the most reactive sites within the molecule.

For a molecule like this compound, global reactivity descriptors such as the electrophilicity index (ω) and the global nucleophilicity index (N) are of particular interest. The electrophilicity index quantifies the stabilization in energy when a system acquires additional electronic charge from the environment. Due to the presence of the highly electronegative fluorine atoms, trifluoromethyl ketones are known to be strong electrophiles. The CF3 group acts as a potent electron-withdrawing group, which increases the electrophilic character of the carbonyl carbon. nih.govnih.gov

In a hypothetical CDFT analysis of this compound, the global electrophilicity (ω) would be expected to be significantly high, classifying it as a strong electrophile. This heightened electrophilicity suggests that the molecule would readily react with nucleophiles at the carbonyl carbon. Conversely, its global nucleophilicity (N) would be predicted to be low, indicating a low tendency to donate electrons.

Table 1: Hypothetical Global Reactivity Indices for this compound and Related Compounds

CompoundChemical Potential (μ) (eV)Hardness (η) (eV)Electrophilicity (ω) (eV)Nucleophilicity (N) (eV)
This compound-4.857.201.631.85
Octan-2-one-3.506.800.903.10
Acetone-3.807.500.963.05

Note: The data in this table is illustrative and based on general trends observed for fluorinated vs. non-fluorinated ketones. Actual values would require specific DFT calculations.

The table illustrates that the introduction of the trifluoromethyl group is expected to lower the chemical potential (μ) and increase the hardness (η) and electrophilicity (ω) of the ketone, while decreasing its nucleophilicity (N), as compared to its non-fluorinated analogue, octan-2-one.

To understand the regioselectivity of reactions involving this compound, local reactivity descriptors are employed. The Parr functions, P+(r) for nucleophilic attack and P-(r) for electrophilic attack, are powerful tools for identifying the most reactive atomic sites within a molecule. nih.govimist.ma These functions are derived from the spin density distribution of the radical anion and radical cation of the neutral molecule, respectively.

For this compound, the analysis of the electrophilic Parr function (P+(r)) would be most relevant for predicting the site of nucleophilic attack. It is anticipated that the carbonyl carbon (C2) would exhibit the highest value of P+(r), confirming it as the primary electrophilic center of the molecule. This is a direct consequence of the polarization of the C=O bond, which is further exacerbated by the inductive effect of the adjacent CF3 group. The oxygen atom, in turn, would be the most likely site for electrophilic attack, as indicated by the nucleophilic Parr function (P-(r)).

Table 2: Hypothetical Condensed Parr Function Values for Selected Atoms of this compound

Atomic SiteElectrophilic Parr Function (P+k)Nucleophilic Parr Function (P-k)
C1 (-CF3)0.150.05
C2 (=O)0.650.10
O (C=O)0.100.55
C3 (-CH2-)0.080.12

Note: The data in this table is illustrative and represents the expected distribution of local reactivity. Actual values would require specific DFT calculations.

The hypothetical values in the table clearly indicate that the C2 carbon is the most susceptible to nucleophilic attack, while the carbonyl oxygen is the most nucleophilic center. Such an analysis is crucial for predicting the regioselectivity in reactions such as aldol (B89426) additions or Grignard reactions. nih.gov

Development and Validation of Computational Protocols for Fluorinated Compounds

The accurate computational modeling of fluorinated compounds like this compound presents specific challenges and necessitates the careful development and validation of computational protocols. The high electronegativity of fluorine and the strong polarization of C-F bonds require theoretical methods that can adequately describe these electronic effects.

The choice of the density functional is a critical aspect. While numerous functionals are available, their performance can vary for different types of chemical systems. For fluorinated organic molecules, hybrid functionals such as B3LYP or functionals from the M06 suite are often employed. However, it is crucial to validate the chosen functional against experimental data or higher-level theoretical calculations for a set of similar, well-characterized molecules. researchgate.net This validation process might involve comparing calculated properties such as geometries, vibrational frequencies, and reaction energies with known values.

Another important consideration is the treatment of the solvent, as many reactions are carried out in solution. Implicit solvation models, such as the Polarizable Continuum Model (PCM), are commonly used to account for the bulk effects of the solvent. For reactions where specific solvent-solute interactions, such as hydrogen bonding, are important, an explicit solvent model, where a number of solvent molecules are included in the calculation, may be necessary.

The development of a robust computational protocol for this compound would therefore involve:

Selection of an appropriate DFT functional and basis set: This would be based on benchmark studies on similar fluorinated ketones.

Validation of the chosen method: Comparing calculated properties for related known compounds with experimental data.

Inclusion of solvent effects: Employing an appropriate solvation model to simulate realistic reaction conditions.

Such a validated protocol would then allow for the reliable prediction of the reactivity, selectivity, and other chemical properties of this compound and related fluorinated compounds. The insights gained from these computational studies are invaluable for understanding the fundamental chemistry of these molecules and for guiding the design of new synthetic methodologies.

Advanced Applications of 1,1,1 Trifluorooctan 2 One in Chemical Synthesis and Research

Synthetic Utility as a Key Trifluoromethylated Intermediate

The presence of the trifluoromethyl group makes 1,1,1-trifluorooctan-2-one a powerful tool for synthetic chemists. It serves as a linchpin for constructing intricate molecular frameworks bearing the trifluoromethyl moiety, which is known to enhance properties such as metabolic stability, lipophilicity, and binding affinity in bioactive molecules.

Strategic Introduction of the 1,1,1-Trifluorooctyl Moiety into Complex Molecular Architectures

While specific examples detailing the incorporation of the entire 1,1,1-trifluorooctyl group from this compound are not extensively documented in publicly available research, the general reactivity of trifluoromethyl ketones allows for their use in creating larger, more complex structures. The principle involves using the ketone as a handle for carbon-carbon bond formation or for conversion into other functional groups that can then be integrated into a larger molecular scaffold. For instance, derivatives such as 8-bromo-1,1,1-trifluorooctan-2-one have been synthesized, indicating its utility as a precursor for introducing a trifluoromethylated alkyl chain into various molecules via nucleophilic substitution reactions researchgate.net.

Precursor to Diverse Fluorinated Organic Scaffolds (e.g., alcohols, amines, heterocycles)

The highly electrophilic carbonyl carbon of this compound makes it an excellent precursor for a range of other fluorinated compounds.

Fluorinated Alcohols: The reduction of trifluoromethyl ketones to their corresponding alcohols is a common and efficient transformation. This reaction can be achieved using various reducing agents, yielding chiral or achiral trifluoromethylated secondary alcohols. These alcohols are valuable intermediates in their own right, serving as building blocks for pharmaceuticals and other functional materials. The synthesis of (S)-(-)-1,1,1-trifluorooctan-2-ol is a documented example of this transformation chemicalbook.com. Fluorinated alcohols like hexafluoroisopropanol are noted for their unique solvent properties and their utility as precursors in medicinal chemistry nih.govresearchgate.net.

Fluorinated Amines: Trifluoromethyl ketones can be converted to trifluoromethyl amines through reductive amination. This process involves the initial formation of an imine or enamine, followed by reduction. Fluorinated amines are of significant interest in drug discovery, as the introduction of a trifluoromethyl group can modulate the basicity and pharmacokinetic profile of amine-containing drugs researchgate.netgoogle.com.

Fluorinated Heterocycles: The reactivity of the ketone in this compound allows for its participation in cyclocondensation reactions to form a variety of heterocyclic structures. Trifluoromethylated building blocks are frequently used to synthesize heterocycles like pyridines, pyrazoles, and others for agrochemical and pharmaceutical applications researchgate.netnih.gov. For example, trifluoromethyl ketones can react with dinucleophiles to construct fluorinated five- or six-membered rings, which are core structures in many bioactive compounds nih.govgre.ac.uk.

Precursor CompoundTarget ScaffoldReaction TypePotential Application
This compound1,1,1-Trifluorooctan-2-olReductionChiral building block
This compoundTrifluoromethylated aminesReductive AminationPharmaceutical intermediates
This compoundTrifluoromethylated heterocyclesCyclocondensationAgrochemicals, Pharmaceuticals

Participation in Novel Chemical Transformations (e.g., defluorinative reactions)

The carbon-fluorine bond is one of the strongest in organic chemistry, making defluorination reactions challenging yet highly valuable for creating partially fluorinated building blocks researchgate.net. While specific defluorinative reactions involving this compound are not prominently reported, related trifluoromethyl compounds undergo such transformations. Catalytic methods have been developed for the selective activation of a single C-F bond in trifluoromethyl arenes, allowing for their conversion to difluoromethyl derivatives nih.gov. These methodologies could potentially be adapted for trifluoromethyl ketones, providing access to novel difluoro- and monofunctionalized scaffolds from readily available trifluoromethylated precursors.

Role in Methodological Development for Carbon-Carbon Bond Formation

The development of new methods for forming carbon-carbon bonds is a cornerstone of organic synthesis researchgate.netlanger-emv.de. Trifluoromethyl ketones like this compound can serve as electrophilic partners in various C-C bond-forming reactions. For example, they can react with organometallic reagents or enolates in aldol-type reactions to generate more complex fluorinated structures. The unique reactivity imparted by the trifluoromethyl group can be exploited to develop novel synthetic methodologies with unique selectivity and reactivity profiles. While specific studies focusing on this compound in this context are limited, the broader class of trifluoromethyl ketones is widely used in the development of new synthetic methods nih.gov.

Mechanistic Probes in Biological Chemistry Research

The same electronic properties that make this compound a useful synthetic intermediate also make it a valuable tool for studying biological systems, particularly as an enzyme inhibitor.

Elucidation of Enzyme Inhibition Mechanisms through Covalent Interaction

Trifluoromethyl ketones are well-established as potent inhibitors of various classes of enzymes, particularly serine and cysteine proteases. The carbonyl group of a trifluoromethyl ketone is significantly more electrophilic than that of its non-fluorinated analog due to the strong electron-withdrawing nature of the CF3 group. This heightened electrophilicity makes it susceptible to nucleophilic attack by amino acid residues in the active site of an enzyme, such as the hydroxyl group of serine or the thiol group of cysteine.

This interaction can lead to the formation of a stable, covalent hemiacetal or hemithioacetal adduct, effectively inactivating the enzyme. Because this adduct often mimics the transition state of the enzyme-catalyzed reaction, trifluoromethyl ketones are considered excellent transition-state analog inhibitors nih.gov. The formation of this covalent bond can be reversible or irreversible, and studying the kinetics and structure of this interaction provides invaluable insight into the enzyme's catalytic mechanism rsc.orgnih.gov. While direct studies of this compound as an enzyme inhibitor are not widely published, its structure is analogous to other trifluoromethyl ketones that have been used extensively for this purpose. The long alkyl chain of the octanone derivative could also contribute to binding affinity through hydrophobic interactions within the enzyme's active site.

Enzyme ClassActive Site NucleophileCovalent Adduct FormedInhibition Type
Serine ProteasesSerine (-OH)HemiacetalTransition-state analog
Cysteine ProteasesCysteine (-SH)HemithioacetalTransition-state analog
Investigation of Covalent Adduct Formation (e.g., with Cysteine Proteases)

Trifluoromethyl ketones, including this compound, are recognized for their potent ability to inhibit various enzymes, particularly those that utilize a nucleophilic catalytic residue in their active site. The strong electron-withdrawing nature of the trifluoromethyl group renders the carbonyl carbon of the ketone highly electrophilic and thus susceptible to nucleophilic attack.

In the context of cysteine proteases, the catalytic mechanism involves a nucleophilic attack by the thiol group of a cysteine residue on the substrate. Trifluoromethyl ketones can act as effective reversible covalent inhibitors by mimicking the substrate and forming a stable tetrahedral adduct with the active site cysteine. This adduct, a hemithioacetal, is significantly more stable than the corresponding adduct formed with non-fluorinated ketones. The stability of this adduct is attributed to the electron-withdrawing trifluoromethyl group, which stabilizes the negative charge on the oxygen atom of the tetrahedral intermediate.

While direct studies on this compound with specific cysteine proteases are not extensively documented in publicly available literature, the general reactivity of TFKs provides a strong basis for its potential application in this area. The formation of a covalent bond between the inhibitor and the enzyme allows for detailed structural and mechanistic studies of enzyme-inhibitor interactions.

Structure-Reactivity Relationships in Enzyme-Inhibitor Systems (e.g., Carboxylesterases)

The structural features of trifluoromethyl ketones play a crucial role in their inhibitory potency and selectivity towards enzymes like carboxylesterases (CEs). Carboxylesterases are a class of serine hydrolases involved in the metabolism of a wide range of ester-containing compounds. TFKs have been identified as potent inhibitors of CEs. metabolomics.se The inhibition mechanism involves the formation of a reversible covalent adduct with the catalytic serine residue in the enzyme's active site. metabolomics.se

Structure-activity relationship (SAR) studies on a series of TFK-containing compounds have revealed key determinants for their inhibitory activity against mammalian CEs. metabolomics.senih.gov These studies demonstrate that the potency of TFK inhibitors is influenced by the nature of the alkyl or aromatic groups attached to the trifluoromethyl ketone moiety. nih.gov For instance, in a series of thioether-containing TFKs, the length and nature of the alkyl chain significantly impact the inhibition constants (Ki values). metabolomics.senih.gov

Compound StructureTarget EnzymeInhibition Constant (Ki)
3-(Dodecylthio)-1,1,1-trifluoropropan-2-oneHuman Carboxylesterase (hiCE)0.5 nM
3-(Octylthio)-1,1,1-trifluoropropan-2-oneHuman Carboxylesterase (hiCE)6.6 nM
3-(Butylthio)-1,1,1-trifluoropropan-2-oneHuman Carboxylesterase (hiCE)16.1 nM

This table presents data for analogous compounds to illustrate the structure-activity relationship of trifluoromethyl ketones with carboxylesterases. The data is derived from studies on similar TFK inhibitors. researchgate.net

The data suggests that longer alkyl chains, such as a dodecyl group, can lead to more potent inhibition compared to shorter chains. researchgate.net This is likely due to enhanced hydrophobic interactions within the active site of the enzyme. nih.gov Therefore, it can be inferred that the octyl chain of this compound would contribute significantly to its binding affinity for carboxylesterases through hydrophobic interactions. Quantitative structure-activity relationship (QSAR) analyses have further validated the importance of these structural features in predicting the inhibitory potency of TFKs. metabolomics.senih.gov

Design and Synthesis of Fluorinated Chemical Probes for Receptor and Ion Channel Studies

The unique properties of fluorine make it a valuable element in the design of chemical probes for biological systems. The introduction of fluorine, particularly a trifluoromethyl group, into a molecule can provide a sensitive handle for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy and imaging (MRI), as the ¹⁹F nucleus has a high gyromagnetic ratio and there is a near absence of fluorine in biological systems. nih.govnih.gov

Trifluoromethyl ketones like this compound can serve as important building blocks in the synthesis of such fluorinated probes. The trifluoromethyl group acts as the ¹⁹F NMR reporter, while the carbonyl group provides a reactive site for conjugation to other molecular fragments that can confer specificity for a particular biological target, such as a receptor or an ion channel. cfplus.cz

The lipophilic octyl chain of this compound is particularly advantageous for designing probes aimed at membrane-bound targets like ion channels and many receptors. This hydrophobic tail can facilitate the partitioning of the probe into the lipid bilayer of cell membranes, thereby increasing its effective concentration near the target protein.

The general strategy for designing such probes involves:

Synthesis of a targeting moiety: This part of the molecule is responsible for selectively binding to the receptor or ion channel of interest.

Incorporation of the fluorinated reporter: this compound can be chemically modified and attached to the targeting moiety.

Evaluation of the probe: The synthesized probe is then used in ¹⁹F NMR or MRI studies to investigate the location, concentration, and environment of the target receptor or ion channel.

While specific examples of probes synthesized directly from this compound are not detailed in the available literature, the principles of fluorinated probe design strongly support its potential as a valuable precursor in this area of research. nih.govnih.gov

Future Research Directions and Emerging Opportunities

Development of Sustainable and Atom-Economical Synthetic Pathways for Trifluoromethyl Ketones

The future of synthesizing 1,1,1-trifluorooctan-2-one and other trifluoromethyl ketones (TFMKs) lies in the development of greener, more efficient, and cost-effective methods. Traditional synthesis routes often involve complex steps and reagents that are not ideal for industrial-scale production. beilstein-journals.org A significant area of research is the utilization of fluoroform (HCF3), a potent greenhouse gas and an industrial byproduct, as an economical feedstock for the CF3 group. beilstein-journals.orgnih.gov This approach transforms a waste product into a valuable chemical precursor, aligning with the principles of a circular economy.

Table 1: Comparison of Synthetic Strategies for Trifluoromethyl Ketones

Method Trifluoromethyl Source Key Advantages Key Challenges
Traditional Methods Ruppert-Prakash Reagent (TMSCF3) High efficiency for certain substrates. nih.gov Cost and complexity of the reagent. beilstein-journals.org
Ester Trifluoromethylation Fluoroform (HCF3) Utilizes an inexpensive industrial byproduct. beilstein-journals.orgnih.gov Requires cryogenic temperatures and strong bases. beilstein-journals.org
Carboxylic Acid Activation TMSCF3 with anhydrides Efficient for a wide range of benzoic acids. organic-chemistry.org In situ activation can add complexity.

| Radical-based Methods | Togni's Reagent | Mild reaction conditions. orientjchem.org | Stoichiometric byproduct generation. |

In-depth Mechanistic Understanding of Complex Fluorination Reactions

A deeper understanding of the reaction mechanisms underpinning trifluoromethylation is crucial for designing more efficient and selective synthetic routes. The introduction of a CF3 group can proceed through various pathways, including nucleophilic, electrophilic, and radical mechanisms. wikipedia.org Many modern trifluoromethylation reactions, particularly those involving reagents like Togni's reagent, are believed to proceed via radical intermediates. orientjchem.orgnih.gov

Mechanistic studies, often involving radical trapping experiments, kinetic analysis, and computational modeling, are essential to elucidate these complex pathways. For instance, investigations into O-trifluoromethylation have shown that the process can involve a single electron transfer (SET) to generate a CF3 radical, which then combines with the substrate. nih.gov Understanding the factors that govern the formation and reactivity of these radical species is a key area of future research. This knowledge will enable chemists to control the regioselectivity and stereoselectivity of fluorination reactions, which is particularly important for the synthesis of complex chiral molecules. nih.govresearchgate.net

Advancements in Integrated Computational and Experimental Methodologies for Reaction Design

The synergy between computational chemistry and experimental work is becoming increasingly vital for accelerating the development of new synthetic methods. nih.gov Quantum chemical calculations, such as Density Functional Theory (DFT), can provide valuable insights into reaction pathways, transition states, and the stability of intermediates that are often difficult to observe experimentally. researchgate.net

For example, computational studies have been used to support proposed ion-pair reaction pathways in OCF3-migration processes. nih.gov In the future, the integration of computational screening and predictive modeling will allow for the in silico design of new catalysts and fluorinating agents with enhanced reactivity and selectivity. Machine learning and artificial intelligence are also poised to play a significant role in predicting reaction outcomes and optimizing reaction conditions, thereby reducing the amount of empirical experimentation required. This integrated approach will be instrumental in tackling long-standing challenges in organofluorine chemistry, such as the selective functionalization of unactivated C-H bonds. researchgate.net

Exploration of Novel Applications as Precursors in Emerging Fields of Chemical Science

Trifluoromethyl ketones, including this compound, are highly valuable as synthetic building blocks, or synthons, for creating more complex fluorinated molecules. researchgate.netrsc.orgsemanticscholar.org Their primary application has been in medicinal chemistry, where the TFMK moiety can act as a bioisostere for other functional groups and serve as a potent inhibitor of enzymes like serine and cysteine proteases. researchgate.netbeilstein-journals.orgnih.gov The strong electron-withdrawing nature of the CF3 group makes the carbonyl carbon highly electrophilic, facilitating covalent interactions with active sites of enzymes. nih.gov

Emerging opportunities for these compounds extend beyond pharmaceuticals into agrochemicals and materials science. wikipedia.org In materials science, the incorporation of fluorinated groups can impart unique properties such as thermal stability, chemical resistance, and altered surface properties (hydrophobicity and lipophobicity). wikipedia.org Future research will likely explore the use of TFMKs as precursors for:

Advanced Polymers: Creating fluoropolymers with tailored properties for demanding applications.

Liquid Crystals: Designing new materials for display technologies. wikipedia.org

Functional Agrochemicals: Developing next-generation pesticides and herbicides with improved efficacy and environmental profiles. wikipedia.org

Table 2: Established and Potential Applications of Trifluoromethyl Ketones

Field Application Rationale
Medicinal Chemistry Enzyme Inhibitors (e.g., for proteases) The TFMK carbonyl is a highly active electrophile that can form stable adducts with enzyme active sites. researchgate.netnih.gov
Agrochemicals Herbicides, Pesticides The CF3 group can enhance biological activity and metabolic stability. wikipedia.org
Materials Science Precursors for Fluoropolymers and Liquid Crystals Fluorination imparts desirable properties like thermal stability, chemical resistance, and specific electronic characteristics. wikipedia.org

| Organic Synthesis | Versatile Building Blocks | Serve as key intermediates for constructing complex fluorinated heterocycles and other molecules. semanticscholar.org |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,1,1-trifluorooctan-2-one, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via fluorination of octan-2-one using agents like sulfur tetrafluoride (SF₄) or diethylaminosulfur trifluoride (DAST). Reaction conditions (e.g., temperature, solvent polarity, and catalyst choice) significantly impact yield. For example, anhydrous conditions and inert atmospheres minimize side reactions. Purification via fractional distillation or silica-gel chromatography ensures high purity. Similar fluorinated ketones, such as 3-Benzoyl-1,1,1-trifluoroacetone, employ these methods .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?

  • Methodological Answer :

  • ¹⁹F NMR : A singlet near -75 ppm confirms the trifluoromethyl group.
  • ¹H NMR : The carbonyl-adjacent methylene group appears as a quartet (δ ~2.5–3.0 ppm).
  • IR Spectroscopy : Strong absorption at ~1770 cm⁻¹ (C=O stretch) and 1100–1250 cm⁻¹ (C-F stretches).
  • GC-MS : Molecular ion peak at m/z 180 (C₈H₁₁F₃O⁺) and fragmentation patterns validate structure. Reference analogous compounds like 1-(2,3-Difluoro-4-(trifluoromethyl)phenyl)ethanone for spectral benchmarks .

Q. How does the compound’s stability vary under different storage conditions (e.g., temperature, light exposure)?

  • Methodological Answer : Stability testing under controlled conditions reveals degradation pathways. Store at 4°C in amber vials under nitrogen to prevent hydrolysis or photodegradation. Accelerated stability studies (e.g., 40°C/75% RH for 6 months) quantify decomposition rates. Related fluoroketones, such as 1,1,1-trifluoro-2-phenylpropan-2-amine, show similar sensitivity to moisture and UV light .

Advanced Research Questions

Q. What experimental approaches are used to study the compound’s potential as an enzyme inhibitor, particularly in kinetic assays and molecular docking studies?

  • Methodological Answer :

  • Kinetic Assays : Measure inhibition constants (Kᵢ) via spectrophotometric monitoring of enzyme activity (e.g., acetylcholinesterase) with varying substrate concentrations.
  • Molecular Docking : Use software like AutoDock Vina to predict binding affinities and interaction modes with active sites. Studies on structurally similar inhibitors, such as PACOCF3, validate these approaches .

Q. How can researchers resolve contradictions in reported reactivity of this compound across different studies?

  • Methodological Answer : Address discrepancies through:

  • Triangulation : Cross-validate results using multiple techniques (e.g., NMR, HPLC, and computational modeling).
  • Controlled Replication : Standardize reaction conditions (solvent, catalyst, and temperature).
  • Statistical Analysis : Apply ANOVA or Bayesian inference to assess variability. This approach aligns with methodologies for resolving data conflicts in fluorinated compounds .

Q. What methodologies assess the environmental impact and degradation pathways of this compound in indoor or aquatic environments?

  • Methodological Answer :

  • Adsorption Studies : Use microspectroscopic imaging (e.g., ToF-SIMS) to analyze surface interactions on indoor materials like polymers or glass .
  • Degradation Analysis : Employ HPLC-MS/MS to identify breakdown products in aqueous systems under UV irradiation or microbial activity.

Q. Which computational models predict the compound’s interactions with biological targets or other chemicals?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity.
  • Molecular Dynamics (MD) Simulations : Model solvation effects and membrane permeability. Studies on 3-(3-Chlorophenyl)-1,1,1-trifluoro-2-propanone demonstrate these applications .

Methodological Recommendations

  • For Bioactivity Studies : Combine in vitro assays (e.g., cell viability tests) with in silico docking to prioritize targets .
  • For Environmental Analysis : Pair lab-scale degradation experiments with field sampling and LC-MS/MS quantification .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.